1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene
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Overview
Description
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene typically involves the following steps:
Bromination of Fluorobenzene: Fluorobenzene is brominated in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to form 1-Bromo-4-fluorobenzene.
Phenoxy Substitution: Finally, the nitro-substituted compound undergoes a nucleophilic aromatic substitution reaction with phenol to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include phenol and sodium hydroxide, with the reaction typically carried out in a polar aprotic solvent.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Scientific Research Applications
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of anti-inflammatory agents and other therapeutic drugs.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the nitro and phenoxy groups.
4-Bromo-1-fluoro-2-nitrobenzene: Similar but does not have the phenoxy group.
1-Bromo-2-fluoro-4-(4-nitrophenoxy)benzene: A positional isomer with different substitution patterns.
Uniqueness
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene is unique due to the combination of bromine, fluorine, nitro, and phenoxy groups on the benzene ring. This unique combination imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C12H7BrFNO3 |
---|---|
Molecular Weight |
312.09 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7BrFNO3/c13-11-6-1-8(14)7-12(11)18-10-4-2-9(3-5-10)15(16)17/h1-7H |
InChI Key |
CIGSTSNAMRIEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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